
3-(2-aminoethyl)-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-1H-indole-5-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound is structurally related to tryptamine, a well-known neurotransmitter. The indole ring system is a common motif in many biologically active molecules, including serotonin and melatonin .
Preparation Methods
The synthesis of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid can be achieved through several routes. One common method involves the reaction of indole-5-carboxylic acid with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
3-(2-aminoethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role as a neurotransmitter and its interactions with various receptors . In medicine, it is being investigated for its potential therapeutic effects, including its antioxidant properties . Industrial applications include its use in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as serotonin receptors. It can modulate the activity of these receptors, leading to various physiological effects . The compound’s structure allows it to bind to these receptors and influence their activity, which can result in changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
3-(2-aminoethyl)-1H-indole-5-carboxylic acid is similar to other indole derivatives, such as tryptamine and serotonin. its unique structure, which includes a carboxylic acid group, distinguishes it from these compounds . This structural difference can lead to variations in its biological activity and interactions with receptors . Other similar compounds include melatonin and bufotenin, which also share the indole ring system but differ in their functional groups and biological activities .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c12-4-3-8-6-13-10-2-1-7(11(14)15)5-9(8)10/h1-2,5-6,13H,3-4,12H2,(H,14,15) |
InChI Key |
CDWFDLYRKQOGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)CCN |
Synonyms |
5-carboxytryptamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





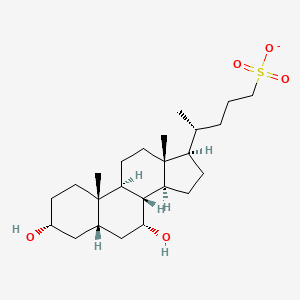
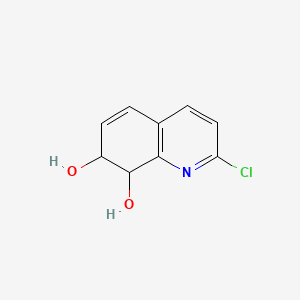
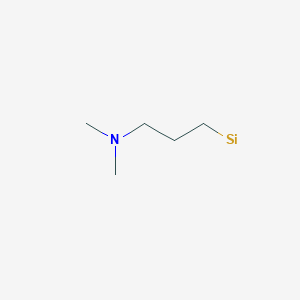

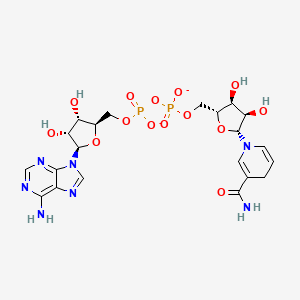
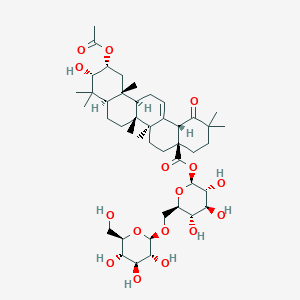



![1-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide](/img/structure/B1257970.png)

